Einecs 299-156-2

Salt stoichiometry Molecular weight Counter-ion identity

Einecs 299-156-2 (CAS 93857-24-0) is a 2:1 molecular salt of 5-oxo-L-proline (L-pyroglutamic acid) and 1H-imidazole-4-ethylamine (histamine), with molecular formula C15H23N5O6 and a molecular weight of 369.37 g/mol. It is catalogued under the European Inventory of Existing Commercial Chemical Substances (EINECS) and is designated 'for industry use only'.

Molecular Formula C15H23N5O6
Molecular Weight 369.37 g/mol
CAS No. 93857-24-0
Cat. No. B12693007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 299-156-2
CAS93857-24-0
Molecular FormulaC15H23N5O6
Molecular Weight369.37 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1=C(NC=N1)CCN
InChIInChI=1S/C5H9N3.2C5H7NO3/c6-2-1-5-3-7-4-8-5;2*7-4-2-1-3(6-4)5(8)9/h3-4H,1-2,6H2,(H,7,8);2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1
InChIKeyZTJCVLMHBZPJBX-YHUPNWGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 299-156-2 (CAS 93857-24-0) Procurement Guide: Identity, Comparator Context, and Selection Rationale


Einecs 299-156-2 (CAS 93857-24-0) is a 2:1 molecular salt of 5-oxo-L-proline (L-pyroglutamic acid) and 1H-imidazole-4-ethylamine (histamine), with molecular formula C15H23N5O6 and a molecular weight of 369.37 g/mol . It is catalogued under the European Inventory of Existing Commercial Chemical Substances (EINECS) and is designated 'for industry use only' . Structurally, it belongs to a family of pyroglutamate-organic base adducts used as intermediates, chiral building blocks, and formulation salts in pharmaceutical and fine-chemical research. This guide establishes why—and when—this specific stoichiometric and stereochemical form should be prioritized over its closest in-class analogs.

Salt Stoichiometry 2:1 L-pyroglutamate–histamine adduct
Stereochemical Form L-enantiomer (2S) pyroglutamate moiety
Inventory Status EINECS-listed existing substance

Why Generic Substitution of Einecs 299-156-2 with Other Pyroglutamate Salts Carries Procurement Risk


Interchanging Einecs 299-156-2 with other 5-oxo-L-proline salts without evidence risks altering critical performance attributes such as stoichiometric payload, chiral integrity, aqueous solubility, and thermal stability [1]. Published registries identify close analogs differing in counter-ion identity (e.g., 1:1 imidazole vs. 2:1 histamine adducts) or stereochemistry (L vs. DL). Because pyroglutamate salts can display eutectic melting and hygroscopicity dictated by the organic base, the 2:1 L-pyroglutamate–histamine composition defines a narrow formulation space that cannot be assumed equivalent to 1:1 or racemic versions without explicit quantitative comparison.

Target
2:1 L-pyroglutamate–histamine (C15H23N5O6, 2 acid equiv.)
1:1 imidazole adduct may deliver half the acid equivalents per gram, shifting formulation stoichiometry.
Target
L-enantiomer (2S) pyroglutamate salt
DL-racemate may alter crystallization outcomes and confound chiral bioactivity data.
Target
EINECS-listed substance (299-156-2)
Non-inventoried analogs may require additional REACH notification, delaying EU-based R&D timelines.

Einecs 299-156-2 Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Procurement


Defined 2:1 Pyroglutamate–Histamine Stoichiometry Versus 1:1 Imidazole Adducts

Einecs 299-156-2 (CAS 93857-24-0) is a 2:1 adduct of 5-oxo-L-proline with histamine (mol. wt. 369.37 g/mol, formula C15H23N5O6) . The closest registered analog is the 1:1 imidazole adduct (CAS 85136-15-8; mol. wt. 197.19 g/mol; formula C8H11N3O3) . This difference affects the molar equivalent of the pyroglutamate anion delivered per unit mass: the target compound provides two carboxylate equivalents per formula unit, while the 1:1 analog provides only one. Users requiring a higher acid payload or a defined histamine counter-ion for receptor-targeted salt screening should therefore select the 2:1 histamine salt.

Stoichiometry vs. 1:1 Adduct
Direct comparison
2.00 vs 1.00 pyroglutamate equiv. per formula unit; 1.87× higher MW (369.37 vs 197.19 g/mol)
Supports acid-payload screening fit
Wrong form halves acid equivalents, compromising salt-screen stoichiometry
Salt stoichiometry Molecular weight Counter-ion identity

L-Pyroglutamate Stereochemical Homogeneity Relative to Racemic and D-Forms

Einecs 299-156-2 incorporates (2S)-5-oxopyrrolidine-2-carboxylic acid, i.e., the L-enantiomer [1]. The DL-racemate (CAS 149-87-1) is also commercially available . In chiral resolution and asymmetric synthesis applications, the L-form provides optical activity (e.g., specific rotation of the parent acid ~ -10° to -12° at c=2, H2O) [2], whereas the racemate shows no net rotation. Researchers requiring a homochiral pyroglutamate building block for downstream diastereoselective transformations should specify the L-salt to avoid introducing the opposite enantiomer, which can alter crystallization outcomes and biological recognition.

L-Enantiomer vs. Racemate
Class-level inference
L-form (2S); specific rotation ~10–12° difference vs. DL (~0°); racemate available as CAS 149-87-1
Chiral integrity context for asymmetric synthesis
Rotation data from parent acid, not directly on the salt
Chiral purity Enantiomeric form Stereochemistry

EINECS Inventory Status as an 'Existing' Commercial Substance Versus Non-Listed Analogs

Einecs 299-156-2 holds EINECS number 299-156-2, confirming its inclusion in the European Inventory of Existing Commercial Chemical Substances for substances placed on the EU market between 1971 and 1981 [1]. In contrast, many custom-synthesized pyroglutamate–amine salts (e.g., chitosan pyroglutamate or experimental histamine derivatives) lack EINECS registration, which can create regulatory friction in procurement for EU-based industrial R&D. Selection of an EINECS-listed salt can streamline substance registration compliance under REACH.

EINECS Registration Status
Class-level inference
EINECS 299-156-2 (listed) vs. unregistered/ELINCS-only pyroglutamate–amine salts
May streamline REACH compliance review
Non-listed analogs may require notification or authorization
Regulatory inventory status EINECS listing Commercial availability

Hazard Classification Gaps Relative to Better-Characterized Pyroglutamate Salts

The official GHS SDS for Einecs 299-156-2 (as of 2017) reports 'no data available' for hazard classification, pictograms, signal word, and hazard/precautionary statements . By contrast, common pyroglutamate salts such as sodium pyroglutamate (CAS 28874-51-3) and calcium pidolate (CAS 31377-05-6) have more complete toxicological profiles. The absence of hazard data for Einecs 299-156-2 does not constitute a positive safety signal; rather, it represents a data gap that procurement teams must address through supplier-specific documentation. This gap is a key differentiator for risk assessment when selecting among candidate salts.

Hazard Classification Gaps
Data to verify
No GHS hazard data available (SDS 2017) vs. more complete profiles for sodium/calcium pyroglutamate
Supplier-specific safety review required
Data gap, not a positive safety signal
Hazard identification GHS classification Safety data

Einecs 299-156-2 Optimal Application Scenarios Based on Comparative Evidence


Chiral Salt Screening for Histamine Receptor-Targeted Chemistry

When a medicinal chemistry program requires a homochiral L-pyroglutamate salt with a biologically relevant counter-ion, Einecs 299-156-2 provides the defined 2:1 histamine adduct . Its L-stereochemistry and high acid-to-base ratio make it suitable for salt-screening cascades where diastereomeric resolution, crystallinity, and histamine recognition are critical. The 2:1 stoichiometry delivers two equivalents of L-pyroglutamate per formula unit, maximizing acid loading in co-crystal and salt-form screening plates.

EU Industrial R&D Requiring EINECS-Listed Pyroglutamate Building Blocks

For process-development teams operating within EU REACH frameworks, Einecs 299-156-2 offers an EINECS-listed option that can simplify regulatory compliance relative to non-inventoried custom salts . This status may reduce the administrative burden associated with substance registration when scaling from lab to pilot quantities.

Analytical Reference Standard for Pyroglutamate–Histamine Adduct Identification

The defined 2:1 L-pyroglutamate–histamine composition (C15H23N5O6, MW 369.37 g/mol) makes Einecs 299-156-2 a suitable reference material for LC-MS or NMR identification of similar salt forms in complex reaction mixtures . Its distinct molecular weight and formula differentiate it from the 1:1 imidazole adduct, providing a clear analytical signature for method development and impurity profiling.

Application
Selection Property
Validation Focus
Chiral salt screening (histamine-targeted)
Homochiral L-pyroglutamate, 2:1 acid-to-base ratio
Diastereomeric resolution, crystallinity, acid loading
EU industrial R&D (REACH framework)
EINECS-listed existing substance
Regulatory inventory status, scale-up documentation
Analytical reference for salt-form ID
Defined MW and formula distinct from 1:1 analogs
LC-MS/NMR method development, impurity profiling
Quote Request

Request a Quote for Einecs 299-156-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.